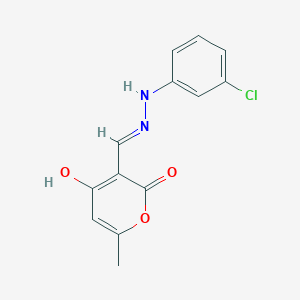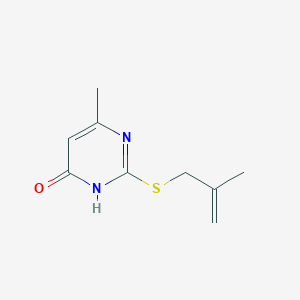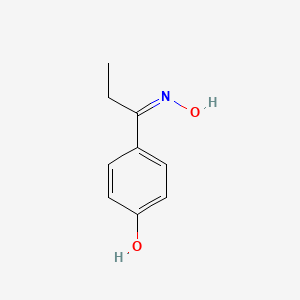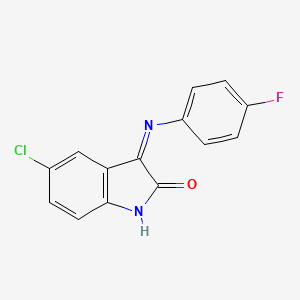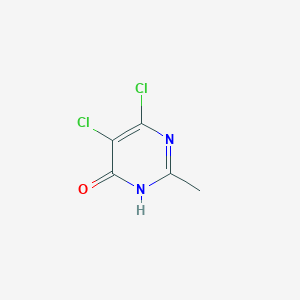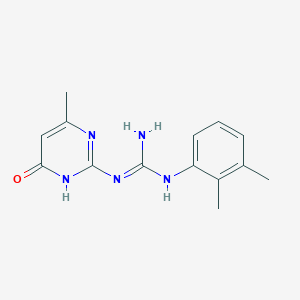
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (NDPG) is a small molecule that has been studied extensively in the scientific research community due to its potential as an anti-inflammatory drug. NDPG is a derivative of the guanidine group and is structurally similar to other guanidines, such as aminoguanidine and guanidinopropionic acid, which have been studied for their anti-inflammatory properties. NDPG has a unique chemical structure that allows it to interact with a variety of biological targets, making it an attractive target for drug development.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Regioselective Synthesis and Thermal Rearrangement : A study by Sachdeva et al. (2012) explores the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via the reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate. This process reveals an unexpected thermal rearrangement involving pyrimidine ring opening and subsequent closure, leading to recyclization. The study provides insights into the structural determinants of this rearrangement through experimental and theoretical analysis (Sachdeva, Dolzhenko, & Chui, 2012).
Crystal Structure and Biological Activities : Feng-qi He et al. (2006) synthesized N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine and determined its crystal structure using various techniques. This compound exhibited weak herbicidal activity, demonstrating potential applications in agricultural chemistry (Feng-qi He, Wang, & Li, 2006).
Synthesis and Mechanistic Insights : Research by Shestakov et al. (2011) focuses on the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclizing 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This work contributes to the understanding of the reaction mechanisms through quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).
Applications in Biological and Chemical Sciences
Formation of Arginine Modifications : Klöpfer et al. (2011) studied the reaction of methylglyoxal with the guanidino group of arginine, using N(α)-tert-butoxycarbonyl (Boc)-arginine as a model. This research is significant for understanding arginine modifications, with implications in biochemical and medicinal research (Klöpfer, Spanneberg, & Glomb, 2011).
Synthesis and Antimicrobial Activity : Kumar et al. (2011) synthesized a series of 2,3-disubstituted quinazoline-4(3H)-ones and evaluated their antibacterial and antioxidant properties. This work highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).
Investigation of Intermolecular Interactions : Bishop et al. (2005) conducted a systematic study of intermolecular interactions in crystals of transition metal complexes using pseudo-macrocyclic complexes. This research provides valuable insights into the structural properties of these complexes, relevant to materials science and coordination chemistry (Bishop, Lindoy, Parkin, & Turner, 2005).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYELYFKWECDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
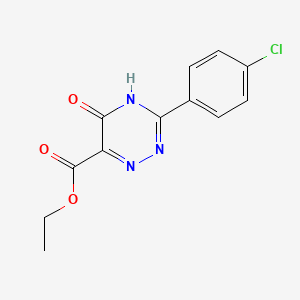
![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)
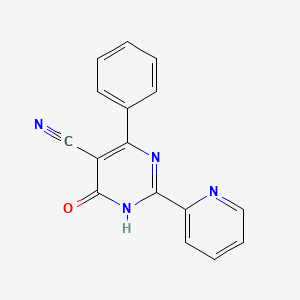
![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
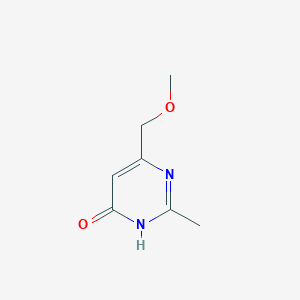
![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)
